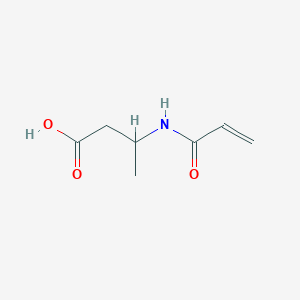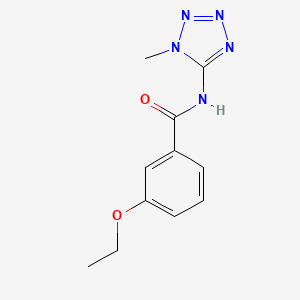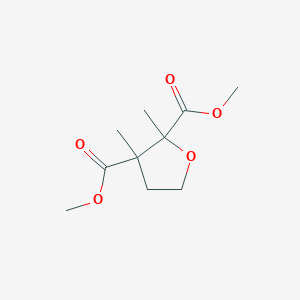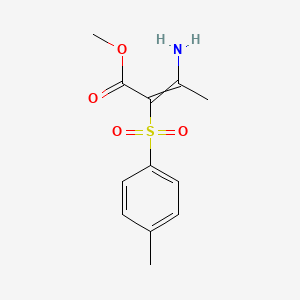![molecular formula C16H12N2S B12576942 1,2-Benzenedicarbonitrile, 4-[[(4-methylphenyl)methyl]thio]- CAS No. 496783-58-5](/img/structure/B12576942.png)
1,2-Benzenedicarbonitrile, 4-[[(4-methylphenyl)methyl]thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzenedicarbonitrile, 4-[[(4-methylphenyl)methyl]thio]- is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields of science and industry. The compound consists of a benzenedicarbonitrile core with a 4-methylphenylmethylthio substituent, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarbonitrile, 4-[[(4-methylphenyl)methyl]thio]- typically involves multiple steps. One common method includes the reaction of 1,2-benzenedicarbonitrile with 4-methylbenzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures and environmental considerations are also crucial in industrial settings.
化学反応の分析
Types of Reactions
1,2-Benzenedicarbonitrile, 4-[[(4-methylphenyl)methyl]thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine or chlorine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
1,2-Benzenedicarbonitrile, 4-[[(4-methylphenyl)methyl]thio]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 1,2-Benzenedicarbonitrile, 4-[[(4-methylphenyl)methyl]thio]- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved can include inhibition of specific enzymes or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
1,2-Benzenedicarbonitrile: Lacks the 4-methylphenylmethylthio substituent.
4-Methylbenzenethiol: Contains the thiol group but lacks the benzenedicarbonitrile core.
Benzyl Cyanide: Similar structure but different functional groups.
Uniqueness
1,2-Benzenedicarbonitrile, 4-[[(4-methylphenyl)methyl]thio]- is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
特性
CAS番号 |
496783-58-5 |
|---|---|
分子式 |
C16H12N2S |
分子量 |
264.3 g/mol |
IUPAC名 |
4-[(4-methylphenyl)methylsulfanyl]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H12N2S/c1-12-2-4-13(5-3-12)11-19-16-7-6-14(9-17)15(8-16)10-18/h2-8H,11H2,1H3 |
InChIキー |
OWBQBGIOWWSUPG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CSC2=CC(=C(C=C2)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-Formylphenoxy)butoxy]benzaldehyde](/img/structure/B12576861.png)
![3-[(4-fluorophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12576868.png)
![Acetamide,2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)-](/img/structure/B12576872.png)

![Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]-](/img/structure/B12576888.png)
![2'-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidine](/img/structure/B12576905.png)
![3-[(Dec-9-en-1-yl)oxy]propane-1,2-diol](/img/structure/B12576909.png)


![N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12576939.png)




